2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
Description
2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound featuring a central imidazole ring substituted at the N1 position with a 2-methoxyethyl group and at the C5 position with a phenyl group. A thioether linkage connects the imidazole core to an acetamide moiety, which is further substituted with a phenyl group at the nitrogen atom (Fig. 1). This structure combines aromatic, polar (methoxy), and sulfur-containing functionalities, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-13-12-23-18(16-8-4-2-5-9-16)14-21-20(23)26-15-19(24)22-17-10-6-3-7-11-17/h2-11,14H,12-13,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIFXQCRCDHZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step procedures:
Formation of 1-(2-methoxyethyl)-5-phenyl-1H-imidazole: : This step involves the condensation of benzaldehyde with glyoxal and ammonium acetate to form the imidazole ring, followed by the addition of 2-methoxyethylamine.
Thioacetamide Addition: : The thioacetamide moiety is introduced via a nucleophilic substitution reaction using an appropriate sulfurating agent.
N-Phenylacetamide Formation: : Finally, the N-phenyl group is appended through acylation using phenyl isocyanate or a related reagent under controlled conditions.
Industrial Production Methods
On an industrial scale, these synthetic routes are optimized to maximize yield and purity while minimizing cost and environmental impact. This optimization often includes the use of catalysts, advanced purification techniques, and large-scale reactors designed for efficient heat and mass transfer.
Chemical Reactions Analysis
Types of Reactions
The compound can participate in several types of chemical reactions:
Oxidation: : It can be oxidized under controlled conditions to introduce oxygen-containing functionalities.
Reduction: : Reduction of certain functional groups within the compound can alter its reactivity and biological activity.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents like potassium permanganate.
Reducing agents such as sodium borohydride.
Substituents like alkyl halides for substitution reactions.
Major Products
Products of these reactions vary depending on the reactants and conditions but can include hydroxylated, alkylated, or dehalogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, it serves as a valuable intermediate in the synthesis of other complex molecules and can act as a ligand in coordination chemistry.
Biology
The compound has been explored for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine
Industry
Industrially, it can be utilized in the development of advanced materials, including polymers with specialized properties.
Mechanism of Action
The precise mechanism by which this compound exerts its biological effects is still under investigation. it is believed to involve the following:
Molecular Targets: : Likely targets include enzymes involved in metabolic pathways and cellular receptors that mediate signal transduction.
Pathways: : By binding to these targets, it can modulate various biochemical pathways, leading to changes in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Substituents at the N1 Position of the Imidazole Ring
Substituents at the C5 Position of the Imidazole Ring
Variations in the Acetamide Group
- N-Phenyl (Target Compound) : A common pharmacophore in kinase inhibitors.
- N-(Nitrophenyl) (b–c): Nitro groups introduce strong electron-withdrawing effects, altering electronic distribution and reactivity. For example, 6b (N-(2-nitrophenyl)) showed distinct IR peaks at 1682 cm⁻¹ (C=O) and 1504 cm⁻¹ (NO₂ asymmetric stretch) .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Molecular Weight and Solubility
- Target Compound : Molecular weight 363.5 g/mol (C₂₁H₂₁N₃OS) .
- 9c () : Higher molecular weight (448.3 g/mol) due to bromophenyl substitution, reducing solubility .
Data Tables
Table 1: Structural and Spectral Comparison
Biological Activity
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a compound that incorporates an imidazole ring, a thioether linkage, and an acetamide functional group. This structural composition suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections summarize the synthesis, biological activities, and research findings related to this compound.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Imidazole Ring : The imidazole structure is typically synthesized through condensation reactions involving glyoxal, formaldehyde, and ammonia or primary amines.
- Substitution Reactions : The introduction of the phenyl and 2-methoxyethyl groups is achieved via substitution reactions, such as Friedel-Crafts acylation.
- Thioether Formation : The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
- Amide Formation : The final step involves forming the N-phenylacetamide group through amidation, often using acetic anhydride and methylamine.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds related to this class, particularly against SARS-CoV-2. For instance, related compounds showed significant inhibition of the RNA-dependent RNA polymerase (RdRp) activity of SARS-CoV-2, with effective concentrations (EC50) in the low micromolar range (1.41 to 3.07 μM). These findings suggest that modifications in the imidazole structure may enhance antiviral properties .
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activities. Compounds containing the imidazole moiety have demonstrated effectiveness against various pathogens, including fungi and bacteria. For example, derivatives have shown activity against Candida albicans and other dermatophytes in both in vitro and in vivo settings . This suggests that this compound may also possess similar antimicrobial properties.
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific enzymes or receptors due to the presence of the imidazole ring. This ring can coordinate with metal ions and influence various biological pathways, potentially leading to enzyme inhibition or receptor modulation.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Study on SARS-CoV-2 : A library of compounds was screened for antiviral activity against SARS-CoV-2 RdRp. Among these, certain imidazole derivatives exhibited promising inhibitory effects comparable to known antiviral agents like Remdesivir .
- Antimicrobial Activity : Research has documented the efficacy of imidazole derivatives against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2S |
| Molecular Weight | 367.5 g/mol |
| CAS Number | 1206988-27-3 |
| Antiviral EC50 (SARS-CoV-2) | 1.41 - 3.07 μM |
| Antimicrobial Activity | Active against Candida albicans |
Q & A
Q. What are the optimal synthetic routes for 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide, and how do reaction conditions influence yield?
The synthesis of this compound can be optimized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a t-BuOH:H₂O (3:1) solvent system, as demonstrated for structurally related acetamide derivatives. Key steps include:
- Reacting propargyl ether intermediates with azidoacetamides under Cu(OAc)₂ catalysis .
- Monitoring reaction progress via TLC (hexane:ethyl acetate = 8:2) and isolating products via ice quenching and ethyl acetate extraction .
Yields are influenced by solvent polarity, catalyst loading, and reaction time. For example, glacial acetic acid reflux (2–5 h) is effective for cyclization, while room-temperature reactions (6–8 h) minimize side products .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Rigorous characterization requires:
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- ¹H/¹³C NMR to verify regiochemistry and substituent positioning. For example, triazole protons appear at δ 8.36–8.40 ppm in DMSO-d₆, while aryl protons show distinct splitting patterns .
- Elemental analysis to validate purity (e.g., C, H, N content within ±0.4% of theoretical values) .
Q. How can researchers assess the antimicrobial activity of this compound?
Adopt standardized agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, as done for analogous imidazole-thioacetamide derivatives. Key steps include:
- Preparing compound dilutions in DMSO (1–100 µg/mL).
- Measuring inhibition zones after 24–48 h incubation at 37°C .
Activity is influenced by substituent electronegativity; nitro or halogen groups enhance potency against Gram-positive bacteria .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect biological activity and binding affinity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -NO₂, -Br) on the phenyl ring improve antimicrobial activity by enhancing membrane penetration .
- Methoxyethyl groups increase solubility, as seen in docking studies where polar sidechains improve target binding (e.g., α-glucosidase inhibition with RMSD <2.0 Å) .
Synthesize derivatives via nucleophilic substitution or cross-coupling reactions, and compare IC₅₀ values using enzyme inhibition assays .
Q. What computational strategies are effective for predicting the mechanism of action?
Use molecular docking (AutoDock Vina) and MD simulations to model interactions with biological targets:
- Prepare the compound’s 3D structure using Gaussian 09 (B3LYP/6-31G* basis set).
- Dock into active sites (e.g., bacterial dihydrofolate reductase) and calculate binding energies. Triazole and thioacetamide moieties often form hydrogen bonds with catalytic residues .
Q. How can contradictory data in biological assays be resolved?
Contradictions in activity data (e.g., variable IC₅₀ across studies) may arise from:
- Solvent effects : DMSO concentration >1% can artifactually inhibit growth .
- Crystallographic vs. solution-state conformations : Compare X-ray structures with NMR-derived NOE data to confirm bioactive conformers .
Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
